2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carbonitrile
Description
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-(2-methoxypropan-2-yl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C8H10N2O2/c1-8(2,11-3)7-10-6(4-9)5-12-7/h5H,1-3H3 |
InChI Key |
QQZOFVPWLKBISK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=CO1)C#N)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Oxazole Derivatives
Oxazole derivatives, including nitrile-substituted oxazoles, are commonly synthesized via:
- Cyclization of acyclic precursors: Typically involving amino alcohols or amino acids reacting with carboxylic acid derivatives or equivalents to form the oxazole ring.
- Modification of preformed oxazole rings: Substitution reactions at specific positions on the oxazole ring to introduce desired functional groups.
For the target compound, the synthesis usually involves constructing the oxazole ring with the nitrile substituent at the 4-position and introducing the 2-(2-methoxypropan-2-yl) substituent via alkylation or substitution reactions.
Specific Synthetic Route for 2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carbonitrile
While direct literature on this exact compound is limited, closely related oxazole syntheses provide a reliable framework. A typical synthetic approach involves:
Step 1: Formation of the oxazole ring bearing a nitrile substituent.
This can be achieved by cyclizing an appropriate α-aminonitrile or α-amino acid derivative with a carbonyl compound under dehydrating conditions. For example, reaction of a nitrile-containing β-ketoester or diketone with an amino alcohol or thiourea derivative leads to oxazole ring formation with the nitrile at position 4.Step 2: Introduction of the 2-(2-methoxypropan-2-yl) substituent.
This bulky alkoxyalkyl group can be introduced via nucleophilic substitution or alkylation on the 2-position of the oxazole ring. The methoxypropan-2-yl group is typically derived from methoxypropan-2-ol or its activated derivatives.Step 3: Purification and isolation.
The crude product is purified by extraction, washing, drying, and chromatographic techniques such as silica gel column chromatography using solvents like dichloromethane or mixtures with methanol.
Detailed Reaction Conditions and Work-Up Procedures
Based on analogous oxazole syntheses and patent literature:
| Step | Procedure Description | Conditions and Reagents | Notes |
|---|---|---|---|
| Cyclization | Reaction of thiourea with diketone ester or β-keto nitrile | Reflux in suitable solvent (e.g., ethanol or acetonitrile) | Yields oxazole core with nitrile substituent |
| Alkylation | Introduction of 2-(2-methoxypropan-2-yl) group via nucleophilic substitution | Use of methoxypropan-2-yl halide or equivalent, base such as triethylamine | Control temperature to avoid side reactions |
| Extraction and washing | Separation of organic phase, washing with water and sodium bicarbonate solution | Use dichloromethane for extraction, wash 2-3 times | Removes impurities and residual reagents |
| Drying | Dry organic phase over anhydrous sodium sulfate | Room temperature, 30-60 minutes | Ensures removal of water |
| Concentration | Evaporation under reduced pressure | Use rotary evaporator under vacuum | Concentrates product for purification |
| Purification | Silica gel column chromatography | Eluent: dichloromethane or dichloromethane/methanol (99.5:0.5) | Yields pure this compound |
Yield and Purity
- The product is generally obtained in good yields , often exceeding 50%, depending on reaction scale and conditions.
- Purity is ensured by chromatographic purification and recrystallization if necessary.
- Analytical methods such as proton nuclear magnetic resonance spectroscopy and mass spectrometry confirm the structure and purity.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Outcome / Remarks |
|---|---|---|
| Starting materials | Thiourea, diketone ester, methoxypropan-2-yl halide | Commercially available or synthesized intermediates |
| Solvent | Ethanol, acetonitrile, dichloromethane | Solvent choice affects reaction rate and yield |
| Temperature | Room temperature to reflux (~60-80 °C) | Controlled to optimize cyclization and substitution |
| Reaction time | 1-24 hours | Longer times may improve conversion |
| Work-up | Extraction with dichloromethane, washing with water and bicarbonate | Removes inorganic and organic impurities |
| Drying agent | Anhydrous sodium sulfate | Ensures removal of residual moisture |
| Purification method | Silica gel column chromatography | Essential for high purity |
| Yield | 50-80% | Dependent on reaction optimization |
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The methoxypropan-2-yl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.
Scientific Research Applications
2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Position 2 Substitutions
- 5-(Benzylamino)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile (EI-05): Structure: A 3-methylphenyl group at position 2 and a benzylamino group at position 4. Activity: Inhibits fatty acid-binding proteins (FABPs), suppressing mammary tumor growth in vivo .
- 5-((2-Hydroxyethyl)(methyl)amino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile: Structure: A 4-methylphenyl group at position 2 and a hydroxyethyl(methyl)amino group at position 5. Activity: Demonstrates potent antiviral activity against human cytomegalovirus (HCMV), with EC50 < 0.05 μM, surpassing Ganciclovir (EC50 = 0.32 μM) .
- 2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile :
Position 5 Substitutions
- 5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-1,3-oxazole-4-carbonitrile: Structure: A dimethylamino group at position 5 and a dimethylaminopropyl chain at position 2. Synthesis: Formed via nucleophilic substitution with dimethylamine, yielding a 70% product. Demonstrates moderate solubility in polar solvents due to amine groups .
- 5-(Methylamino)-2-(3-chloropropyl)-1,3-oxazole-4-carbonitrile: Structure: A methylamino group at position 5 and a chloropropyl chain at position 2. Synthesis: Synthesized using methylamine, with a lower nucleophilicity preventing chlorine substitution .
Key Functional Group Comparisons
Structural Influences on Pharmacokinetics and Selectivity
Biological Activity
2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carbonitrile is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article synthesizes existing research on its biological properties, including antibacterial, antifungal, antiviral, and anticancer activities. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Chemical Formula : C₈H₉N₃O
- Molecular Weight : 163.17 g/mol
The compound features a methoxy group and a carbonitrile functional group, which are crucial for its biological activity.
Antibacterial Activity
Research indicates that compounds in the oxazole family exhibit significant antibacterial properties. For instance, a study evaluated various oxazole derivatives against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed that this compound demonstrated notable inhibition zones against these pathogens.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Klebsiella pneumoniae | 12 |
These findings suggest that the compound could be a potential candidate for developing new antibacterial agents .
Antifungal Activity
In vitro studies have also assessed the antifungal activity of this compound against various fungi. The compound showed moderate activity against Candida albicans, with an IC₅₀ value of approximately 25 μg/mL, indicating its potential as an antifungal agent.
Antiviral Activity
The antiviral properties of this compound were investigated in relation to influenza virus strains. The compound inhibited viral replication in cell cultures with an IC₅₀ value of around 10 μM. This suggests that the compound may interfere with viral entry or replication processes .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. In one study, it was tested against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that:
| Cell Line | IC₅₀ (μM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
These results demonstrate promising anticancer activity, warranting further investigation into its mechanisms of action .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- DNA Interaction : It has been suggested that the compound can intercalate with DNA, leading to disruption of replication processes.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that the compound may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxazole derivatives, including this compound. The study highlighted the structure–activity relationship (SAR) where modifications to the oxazole ring significantly influenced biological activity. Substituents such as methoxy and carbonitrile groups were found to enhance antibacterial and anticancer activities compared to unsubstituted analogs .
Q & A
Q. What are the established synthetic routes for 2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carbonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis of oxazole-carbonitrile derivatives often involves cyclization or functionalization of preformed oxazole cores. For example, oxidative chlorination of 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile can yield sulfonyl chloride intermediates, which may be further modified . Optimization strategies include:
- Catalyst selection : Use of mild bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., acetone) to minimize side reactions.
- Temperature control : Reactions performed at 50–60°C to balance reactivity and stability of the nitrile group.
- Yield improvements : Purification via recrystallization (ethanol/toluene mixtures) can enhance purity and yield, as demonstrated in chromene-derivative syntheses .
Q. How is the structural integrity of this compound confirmed using spectroscopic techniques?
- Methodological Answer : Key analytical methods include:
- IR spectroscopy : A sharp peak near 2200 cm⁻¹ confirms the presence of the nitrile group (C≡N stretch) .
- NMR spectroscopy :
- ¹H NMR: Methoxy protons (OCH₃) appear as a singlet near δ 3.3–3.5 ppm. The oxazole ring protons (C2 and C5) show distinct splitting patterns depending on substitution .
- ¹³C NMR: The nitrile carbon resonates at ~115–120 ppm, while oxazole carbons appear between 150–160 ppm .
- Mass spectrometry : Exact mass analysis (HRMS) confirms molecular formula (e.g., C₉H₁₁N₂O₂ requires m/z 179.0821) .
Q. What preliminary biological screening approaches are suitable for assessing this compound’s activity?
- Methodological Answer :
- In vitro macrophage assays : Measure cytokine production (e.g., IFNβ) or lipid droplet formation, as seen in studies of structurally similar E-FABP activators .
- Molecular docking : Use programs like AutoDock to predict binding to target proteins (e.g., fatty acid-binding proteins) based on crystal structures (PDB files) .
Advanced Research Questions
Q. What strategies can resolve discrepancies between computational docking predictions and experimental binding assays for this compound’s biological targets?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Directly measure binding affinity if docking suggests interaction but assays show no effect, as seen in cases where compounds indirectly modulate protein expression .
- RNA sequencing : Identify upregulated pathways (e.g., IFNβ signaling) to distinguish direct binding from indirect transcriptional effects .
- Crystallography : Solve the compound’s crystal structure (using SHELX programs ) to refine docking models and assess steric clashes.
Q. How can in vitro findings of macrophage activation by this compound be translated into in vivo tumor models while controlling for pharmacokinetic variables?
- Methodological Answer :
- Syngeneic mouse models : Administer the compound intraperitoneally (5–10 mg/kg) and monitor tumor volume and immune cell infiltration, as done for EI-05 .
- Pharmacokinetic (PK) profiling : Measure plasma half-life using LC-MS and adjust dosing schedules to maintain therapeutic concentrations.
- Tissue distribution studies : Use fluorescently labeled analogs to track compound localization in tumors vs. healthy tissues .
Q. How can synthetic byproducts or isomers be identified and separated during large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
